beta-Sitosteryl ferulate
Overview
Description
Beta-Sitosteryl ferulate: is a naturally occurring compound found in rice bran oil. It is a type of steryl ferulate, which is a combination of a sterol (beta-sitosterol) and ferulic acid. Beta-sitosterol is a phytosterol, structurally similar to cholesterol, and ferulic acid is a hydroxycinnamic acid, known for its antioxidant properties. This compound is part of the gamma-oryzanol complex, which has been studied for its potential health benefits, including cholesterol-lowering and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-sitosteryl ferulate involves the esterification of beta-sitosterol with ferulic acid. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction and purification of rice bran oil, which contains a mixture of steryl ferulates. The process involves the use of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) to separate and quantify the individual components of gamma-oryzanol, including this compound .
Chemical Reactions Analysis
Types of Reactions: Beta-sitosteryl ferulate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of ferulic acid can be oxidized to form quinones.
Reduction: The double bond in the ferulic acid moiety can be reduced to form dihydroferulic acid derivatives.
Ester Hydrolysis: The ester bond between beta-sitosterol and ferulic acid can be hydrolyzed under acidic or basic conditions to yield beta-sitosterol and ferulic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives of ferulic acid.
Reduction: Dihydroferulic acid derivatives.
Ester Hydrolysis: Beta-sitosterol and ferulic acid.
Scientific Research Applications
Chemistry: Used as a reference compound for the identification and quantification of steryl ferulates in rice bran oil.
Biology: Studied for its role in cell membrane stabilization and its antioxidant properties.
Medicine: Investigated for its cholesterol-lowering effects, anti-inflammatory properties, and potential use in the treatment of hyperlipidemia and cardiovascular diseases.
Industry: Utilized in the formulation of nutraceuticals and functional foods due to its health benefits .
Mechanism of Action
The mechanism of action of beta-sitosteryl ferulate involves several pathways:
Cholesterol-Lowering Effect: Beta-sitosterol competes with cholesterol for absorption in the intestines, thereby reducing the overall absorption of cholesterol.
Antioxidant Activity: Ferulic acid moiety scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage.
Anti-Inflammatory Effect: Modulates the expression of inflammatory cytokines and enzymes, reducing inflammation
Comparison with Similar Compounds
Beta-sitosteryl ferulate is unique due to its combination of beta-sitosterol and ferulic acid, which provides both cholesterol-lowering and antioxidant benefits. Similar compounds include:
Beta-Sitosterol: A phytosterol with cholesterol-lowering properties but lacks the antioxidant benefits of ferulic acid.
Ferulic Acid: An antioxidant with anti-inflammatory properties but does not have the cholesterol-lowering effects of beta-sitosterol.
Gamma-Oryzanol: A mixture of steryl ferulates, including this compound, with combined health benefits
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H58O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h10-11,13,17-18,23,25-26,28,30-34,40H,8-9,12,14-16,19-22,24H2,1-7H3/b18-11+/t26-,28-,30+,31+,32-,33+,34+,38+,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUSJNZGMHNWOS-OJJOFZOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872335 | |
Record name | trans-Sitosteryl ferulate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Feruloyl-beta-sitosterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041146 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
286011-30-1, 4952-28-7 | |
Record name | beta-Sitosteryl ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286011301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Sitosteryl ferulate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stigmast-5-en-3-ol, 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate, (3β) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-SITOSTERYL FERULATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OLS68TN65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Feruloyl-beta-sitosterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041146 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 °C | |
Record name | Feruloyl-beta-sitosterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041146 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sitosteryl ferulate?
A1: Sitosteryl ferulate has a molecular formula of C40H58O4 and a molecular weight of 602.87 g/mol.
Q2: Are there any characteristic spectroscopic data available for sitosteryl ferulate?
A2: While the provided research papers do not delve into detailed spectroscopic analysis, mass spectrometry has been instrumental in identifying sitosteryl ferulate in various studies. Researchers have identified characteristic ions at m/z 396 (M-194) in the mass spectra of sitosteryl ferulate and its acetate derivative, indicating the loss of a ferulic acid moiety. Additionally, a prominent ion at m/z 194, corresponding to the ferulic acid ion itself, has been observed. [, ]
Q3: What is known about the mechanism of action of sitosteryl ferulate in inhibiting inflammation?
A3: Research suggests that sitosteryl ferulate exerts anti-inflammatory effects by suppressing the activation of the NLRP3 inflammasome. This inflammasome is a multiprotein complex involved in the innate immune response, and its activation leads to the production of the pro-inflammatory cytokine IL-1β. While the exact mechanism of inhibition remains unclear, studies indicate that sitosteryl ferulate might achieve this by suppressing caspase-1 activity, an enzyme crucial for the activation of IL-1β. []
Q4: How does sitosteryl ferulate compare to other γ-oryzanol components in terms of its antioxidant activity?
A4: Studies using DPPH and chemiluminescence assays have shown that sitosteryl ferulate possesses free radical scavenging activity comparable to other γ-oryzanol components, including cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and campesteryl ferulate. [, ]
Q5: Does sitosteryl ferulate show any potential in combating cancer?
A5: Although research is still in its early stages, some studies suggest that sitosteryl ferulate may have anti-cancer properties. For instance, sitosteryl ferulate, along with cycloartenyl ferulate and 24-methylenecycloartanyl ferulate, has shown promising results in inhibiting the growth of colorectal cancer cells (HT-29 cell line) in vitro. []
Q6: Are there any studies suggesting the direct absorption of sitosteryl ferulate into the bloodstream?
A6: Yes, a recent study using chromatography-mass spectrometry analysis provided evidence for the presence of intact sitosteryl ferulate in the plasma of mice after oral administration of rice bran oil enriched with γ-oryzanol. This finding suggests that at least a portion of ingested sitosteryl ferulate can be directly absorbed by the intestine and enter the bloodstream. []
Q7: Does the structure of sitosteryl ferulate play a role in its bioactivity?
A7: While specific structure-activity relationship studies on sitosteryl ferulate are limited in the provided research, it's known that the presence of both the sterol moiety and the ferulic acid moiety is essential for its antioxidant activity. Studies comparing sitosteryl ferulate to its parent compounds (sitosterol and ferulic acid) have shown that the esterified form exhibits superior antioxidant activity. [, ]
Q8: What are the common methods for isolating sitosteryl ferulate from natural sources?
A8: Sitosteryl ferulate is typically isolated from rice bran oil, a byproduct of rice milling. Several methods have been employed for its extraction and purification, including:
- Solvent Extraction: This method involves using solvents like chloroform-methanol mixtures to extract the oil from rice bran, followed by further purification steps. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative scale form, has proven effective in isolating high-purity γ-oryzanol, which can then be further separated into its individual components, including sitosteryl ferulate. [, ]
Q9: How is sitosteryl ferulate typically quantified in samples?
A9: Several analytical techniques have been used to quantify sitosteryl ferulate in various matrices:
- High-Performance Liquid Chromatography (HPLC): This is the most widely used method, often coupled with ultraviolet (UV) detection. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and selectivity for the identification and quantification of sitosteryl ferulate, particularly after derivatization into its trimethylsilyl ether. [, ]
- Thin-Layer Chromatography (TLC): TLC, while less sensitive than HPLC or GC-MS, offers a simple and cost-effective way to separate and quantify sitosteryl ferulate, especially in combination with UV spectroscopy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.